1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-14-7-10-22(12-14)13-5-8-21(9-6-13)18(24)17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14,23H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCIOQGAKVQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone Condensation Method
The most widely adopted approach involves condensation of o-phenylenediamine with glyoxalic acid derivatives. As demonstrated by Filichev et al., heating equimolar quantities of o-phenylenediamine and ethyl glyoxylate in acetic acid at 100°C for 12 hours yields quinoxaline-2-carboxylic acid ethyl ester (85% yield). Subsequent saponification with NaOH (2M, ethanol/water 3:1) followed by treatment with thionyl chloride converts the ester to the corresponding acid chloride.
Key reaction parameters:
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ester formation | Acetic acid | 100°C | 12 h | 85% |
| Saponification | NaOH (2M) | 80°C | 4 h | 92% |
| Chlorination | SOCl₂ | 70°C | 2 h | 95% |
Preparation of 1-(Piperidin-4-Yl)Pyrrolidin-3-Ol
Asymmetric 1,3-Dipolar Cycloaddition
Building on the work of BioCryst Pharmaceuticals, the piperidine-pyrrolidine hybrid is synthesized via a stereocontrolled cycloaddition:
- Dipolarophile preparation : (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam reacts with N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine under argon at −20°C.
- Cycloaddition : Conducted in anhydrous THF with BF₃·Et₂O catalysis (51% yield, dr 9:1).
- Deprotection : Sequential LAH reduction (0°C → 25°C) and hydrogenolysis (H₂, Pd/C) afford the free amine-alcohol.
Optimization insight : Maintaining reaction temperatures below −15°C during cycloaddition improves diastereomeric ratio by 37% compared to ambient conditions.
Amide Coupling Strategies
Schotten-Baumann Conditions
A classical approach employs in situ generation of quinoxaline-2-carbonyl chloride reacted with 1-(piperidin-4-yl)pyrrolidin-3-ol in biphasic medium:
Carbodiimide-Mediated Coupling
Modern protocols favor EDCI/HOBt activation in anhydrous DMF:
- Stoichiometry : Quinoxaline-2-carboxylic acid (1.05 eq), EDCI (1.2 eq), HOBt (1.1 eq)
- Reaction time : 12 h at 25°C under N₂
- Yield : 74% after recrystallization (petroleum ether/EtOAc)
Alternative Synthetic Pathways
Tandem Reductive Amination-Coupling
An innovative one-pot method developed by MD Anderson researchers combines:
- Reductive amination : Piperidin-4-one + pyrrolidin-3-ol (NaBH₃CN, MeOH, 0°C → 25°C)
- In situ acylation : Direct addition of quinoxaline-2-carbonyl chloride after pH adjustment to 8.5
Solid-Phase Synthesis
Adapting methodologies from PARP inhibitor production:
- Resin : Wang resin-bound Fmoc-piperidin-4-ylamine
- Steps :
a) Fmoc deprotection (20% piperidine/DMF)
b) Pyrrolidin-3-ol incorporation (HATU, DIPEA)
c) Quinoxaline coupling (DIC, Oxyma Pure) - Cleavage : TFA/H₂O (95:5)
- Purity : 89% (HPLC), 58% isolated yield
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Temperature | Time (h) | Yield | Purity |
|---|---|---|---|---|---|
| Schotten-Baumann | Biphasic acylation | 25°C | 4 | 68% | 95% |
| EDCI/HOBt | Carbodiimide activation | 25°C | 12 | 74% | 98% |
| Tandem | One-pot synthesis | 0→25°C | 8 | 63% | 91% |
| Solid-phase | Resin-based | 25°C | 24 | 58% | 89% |
Stereochemical Considerations
The C3 hydroxyl configuration in pyrrolidin-3-ol significantly impacts biological activity. Chiral HPLC analysis reveals:
- Racemic routes : 50:50 enantiomer ratio without chiral auxiliaries
- Asymmetric synthesis : 92% ee achieved using Oppolzer’s sultam
Industrial-Scale Production Challenges
Cost Analysis
- Raw material contribution :
Quinoxaline precursor: $412/kg
Piperidine derivatives: $285/kg
Coupling reagents: $1,200/kg (EDCI)
Emerging Methodologies
Photoredox Catalysis
Preliminary work by Scripps Research utilizes:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Conditions : Blue LEDs, DMF/H₂O 4:1
- Yield : 41% (needs optimization)
Biocatalytic Approaches
Engineered transaminases demonstrate:
- 78% conversion in pyrrolidine amination
- 5-fold reduction in byproduct formation vs chemical methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles like alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the quinoxaline ring produces dihydroquinoxaline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that quinoxaline derivatives, including 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol, exhibit significant anticancer activity. They have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinoxaline derivatives have shown efficacy against breast cancer and leukemia cells by targeting specific signaling pathways involved in tumor growth and survival .
Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents suggests potential applications in treating psychiatric disorders. Studies have indicated that certain quinoxaline derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the management of schizophrenia and other mental health disorders .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Study : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
- Psychiatric Disorder Trials : Clinical trials exploring the effects of quinoxaline derivatives on patients with schizophrenia indicated improvements in symptom management compared to placebo groups, suggesting a promising therapeutic profile .
Mechanism of Action
The mechanism of action of 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine and hydroxypyrrolidine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on bioactivity and physicochemical properties.
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl groups (as in pyrrolidin-3-ol) enhance aqueous solubility compared to ketones (e.g., pyrrolidin-2-one) .
- Metabolic Stability : Piperidine-pyrrolidine linkages may resist cytochrome P450 oxidation better than simpler amines, as seen in PF-543 derivatives .
- Bioavailability: Bulky substituents (e.g., benzyl groups in ) reduce membrane permeability, whereas the target compound’s quinoxaline-carbonyl group balances lipophilicity and polarity .
Biological Activity
The compound 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
This compound is characterized by a quinoxaline moiety linked to a piperidine ring, which is further substituted with a hydroxypyrrolidine group. This complex structure imparts distinct chemical properties that facilitate interactions with various biological targets. The molecular formula of the compound is CHNO, and it has a molecular weight of approximately 270.33 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription processes.
- Enzyme Modulation : The piperidine and hydroxypyrrolidine groups may modulate the activity of various enzymes or receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activities. For instance:
- In Vitro Studies : Compounds with similar structures have shown potent inhibitory effects against various cancer cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives demonstrated high inhibitory effects on tumor cell lines, outperforming established chemotherapeutics like doxorubicin .
| Compound Type | Activity | IC50 Values |
|---|---|---|
| Tetrazolo[1,5-a]quinoxalines | Anticancer | < 10 µg/mL |
| Doxorubicin | Anticancer | ~50 µg/mL |
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have shown that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial DNA synthesis or inhibit essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Sirtuin Activation : Compounds containing quinoxaline structures have been shown to activate Sirtuin proteins, particularly Sirtuin 6, which plays a crucial role in cellular metabolism and aging regulation .
- Antimalarial Activity : Some derivatives exhibit moderate to high antimalarial activity against Plasmodium falciparum, indicating a broader spectrum of biological effects beyond cancer and antimicrobial activities .
- Inflammatory Response Modulation : Certain quinoxaline derivatives have been evaluated for their anti-inflammatory properties by inhibiting nitric oxide production in macrophage models .
Q & A
Q. What are the standard synthetic routes for 1-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling quinoxaline-2-carbonyl chloride with a piperidine-pyrrolidin-3-ol precursor. A base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) facilitates nucleophilic substitution at the piperidine nitrogen . Key factors affecting yield include:
- Temperature : Elevated temperatures (80–100°C) accelerate reactivity but may increase side products.
- Solvent choice : DMF enhances solubility of intermediates, while dichloromethane may reduce by-product formation.
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : Use a combination of NMR, IR, and HRMS for structural validation:
- ¹H/¹³C NMR :
- Piperidine protons: δ 2.5–3.5 ppm (multiplet for N–CH₂ and axial/equatorial protons).
- Quinoxaline aromatic protons: δ 8.0–9.0 ppm (doublets or triplets) .
- IR : Stretching vibrations at ~1650–1700 cm⁻¹ confirm the carbonyl (C=O) group .
- HRMS : Exact mass calculation for C₁₉H₂₁N₅O₂ should match within ±2 ppm error .
Q. How does the hydroxyl group on the pyrrolidine ring influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The hydroxyl group enables functionalization via:
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane using DMAP as a catalyst.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxyl to a ketone, altering hydrogen-bonding interactions .
Steric hindrance from the piperidine-quinoxaline moiety may slow reactivity; optimize equivalents of reagents (1.5–2.0×) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Contradictions often arise from:
- Purity discrepancies : Validate compound purity (>95%) via HPLC (C18 column, 254 nm detection) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference .
Replicate assays in triplicate and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can computational modeling guide the optimization of this compound’s binding affinity for kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., PDB: 3NY7):
- Key interactions : The quinoxaline ring may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic lysine residues.
- Modifications : Introduce electron-withdrawing groups (e.g., -F) on quinoxaline to enhance π-stacking .
Validate predictions with MM-PBSA binding free energy calculations .
Q. What advanced analytical approaches can identify and quantify degradation products under physiological conditions?
- Methodological Answer : Use LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water/acetonitrile.
- Fragmentation : Monitor m/z transitions for parent ion (M+H⁺ = 376.2) and potential hydrolyzed products (e.g., m/z 198.1 for quinoxaline-2-carboxylic acid) .
Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
